3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one
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Overview
Description
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide is a complex organic compound characterized by its unique structure, which includes multiple pyrrolidinyl and phenyl groups attached to a phthalide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,7-dibromo-5,6-dichlorophthalide with 2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinyl and phenyl groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,7-tribromo-6-chlorophthalide
- 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,7-tribromo-6-chlorophthalide
Uniqueness
Compared to similar compounds, 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide is unique due to its specific arrangement of bromine and chlorine atoms on the phthalide core. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for specific applications in scientific research and industry .
Properties
CAS No. |
109358-24-9 |
---|---|
Molecular Formula |
C52H50Br2Cl2N4O2 |
Molecular Weight |
993.7 g/mol |
IUPAC Name |
3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one |
InChI |
InChI=1S/C52H50Br2Cl2N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2 |
InChI Key |
MRRDFVUWBQDYMH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Synonyms |
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide |
Origin of Product |
United States |
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